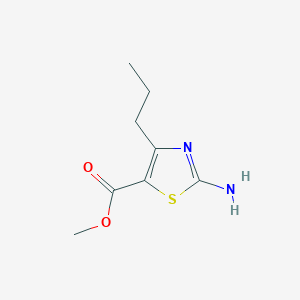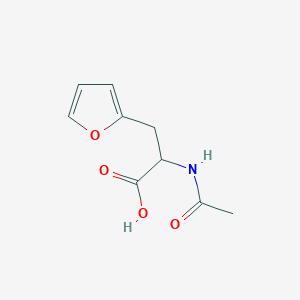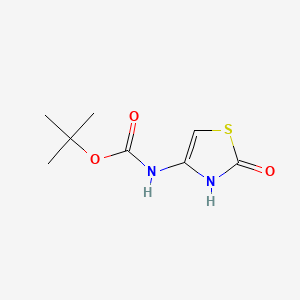
rac-(2R,3R)-3-tert-butylpiperidine-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(2R,3R)-3-tert-butylpiperidine-2-carboxamide hydrochloride: is a chiral compound that exists as a racemic mixture, meaning it contains equal amounts of two enantiomers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R)-3-tert-butylpiperidine-2-carboxamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Carboxamide Formation: The carboxamide group is introduced through amidation reactions, often using carboxylic acids or their derivatives.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, rac-(2R,3R)-3-tert-butylpiperidine-2-carboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on various biological pathways. It may be used in the development of new drugs targeting specific enzymes or receptors.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies.
Mécanisme D'action
The mechanism of action of rac-(2R,3R)-3-tert-butylpiperidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
- rac-(2R,3R)-2-methylpiperidine-3-carboxylic acid hydrochloride
- rac-(2R,3R)-2-cyclopropylpyrrolidin-3-ol hydrochloride
- rac-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride
Comparison: rac-(2R,3R)-3-tert-butylpiperidine-2-carboxamide hydrochloride is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, which may have different substituents and, consequently, different chemical and biological properties.
Propriétés
Formule moléculaire |
C10H21ClN2O |
|---|---|
Poids moléculaire |
220.74 g/mol |
Nom IUPAC |
(2S,3S)-3-tert-butylpiperidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H20N2O.ClH/c1-10(2,3)7-5-4-6-12-8(7)9(11)13;/h7-8,12H,4-6H2,1-3H3,(H2,11,13);1H/t7-,8+;/m1./s1 |
Clé InChI |
UZAMIJDSMVLJOO-WLYNEOFISA-N |
SMILES isomérique |
CC(C)(C)[C@@H]1CCCN[C@@H]1C(=O)N.Cl |
SMILES canonique |
CC(C)(C)C1CCCNC1C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B13507213.png)

![O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B13507215.png)






![((1S,2S,5R)-3-Azabicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13507256.png)



![3-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13507282.png)
